Aralionine A

Description

Aralionine A is a bioactive compound identified in metabolomic studies, with documented presence in biological samples. While structural details remain unspecified in the provided evidence, its metabolic concentrations have been quantified across multiple experimental conditions. For instance, in Study ST002111, this compound exhibited metabolite values ranging from 0.3772 to 2.0299 across eight samples, suggesting variable biological activity depending on context .

Properties

CAS No. |

21761-48-8 |

|---|---|

Molecular Formula |

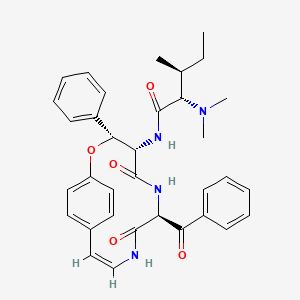

C34H38N4O5 |

Molecular Weight |

582.7 g/mol |

IUPAC Name |

(2S,3S)-N-[(3R,4S,7S,10Z)-7-benzoyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-methylpentanamide |

InChI |

InChI=1S/C34H38N4O5/c1-5-22(2)29(38(3)4)34(42)37-28-31(25-14-10-7-11-15-25)43-26-18-16-23(17-19-26)20-21-35-32(40)27(36-33(28)41)30(39)24-12-8-6-9-13-24/h6-22,27-29,31H,5H2,1-4H3,(H,35,40)(H,36,41)(H,37,42)/b21-20-/t22-,27-,28-,29-,31+/m0/s1 |

InChI Key |

JGTFUPZKTHJDJO-NLPARSELSA-N |

SMILES |

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N(C)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

- Arachidonic Acid: A polyunsaturated omega-6 fatty acid (C20H32O2), critical as a precursor to pro-inflammatory eicosanoids .

- Argininosuccinic Acid: An intermediate in the urea cycle (C10H18N4O6), involved in nitrogen metabolism .

Key Structural Differences:

| Compound | Core Structure | Functional Groups | Molecular Formula |

|---|---|---|---|

| This compound | Undetermined | Unknown | Not provided |

| Arachidonic acid | Polyunsaturated fatty acid | Carboxylic acid, double bonds | C20H32O2 |

| Argininosuccinic acid | Amino acid derivative | Amine, carboxylic acid | C10H18N4O6 |

Functional Comparison

- This compound : Presumed involvement in lipid signaling or stress response pathways, inferred from concentration variability (e.g., peak value of 2.0299 in Sample 4 vs. 0.5948 in Sample 7) .

- Arachidonic Acid : Key role in inflammation and cellular signaling; higher concentrations (e.g., 2.2131 in Sample 4) align with its bioactive nature .

- Argininosuccinic Acid: Central to ammonia detoxification; moderate concentrations (e.g., 1.9601 in Sample 4) reflect its regulatory role in nitrogen balance .

Metabolic Concentration Trends

Table 1. Comparative Metabolite Concentrations Across Samples :

| Sample ID | This compound | Arachidonic Acid | Argininosuccinic Acid |

|---|---|---|---|

| 1 | 0.3772 | 0.5229 | 0.3962 |

| 2 | 1.2011 | 1.3137 | 0.9715 |

| 3 | 0.6281 | 0.8574 | 0.6488 |

| 4 | 2.0299 | 2.2131 | 1.9601 |

| 5 | 0.9564 | 0.5517 | 1.0319 |

| 6 | 1.2677 | 1.1473 | 1.2595 |

| 7 | 0.5948 | 1.5156 | 0.6727 |

| 8 | 0.9642 | 0.7881 | 0.9599 |

Observations:

- This compound peaks in Sample 4, correlating with Arachidonic acid’s highest value, suggesting co-regulation under specific conditions.

- Argininosuccinic acid shows stability across samples, unlike the volatility of this compound, indicating distinct regulatory mechanisms.

Research Implications and Limitations

The absence of structural data for this compound limits mechanistic insights, necessitating advanced spectroscopic or crystallographic studies. Furthermore, discrepancies in concentration ranges (e.g., this compound’s lower stability vs. Argininosuccinic acid’s consistency) highlight the need for pharmacokinetic profiling .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial chemical characterization of Aralionine A?

- Methodological Answer : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. For novel compounds, use X-ray crystallography to resolve stereochemistry. Cross-validate results with HPLC-UV and IR spectroscopy to ensure consistency. Document all procedures in alignment with reproducibility standards, including solvent systems, instrumentation parameters, and sample preparation .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Design a factorial experiment to test variables such as reaction temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. Validate scalability by repeating the synthesis at 10x and 100x scales, monitoring for byproducts via LC-MS. Ensure purity through recrystallization or column chromatography, and report yields relative to theoretical maxima .

Q. What in vitro and in vivo models are most appropriate for preliminary biological activity assessment of this compound?

- Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) using established cell lines (e.g., HEK293, HepG2) with dose-response curves (IC₅₀/EC₅₀). For in vivo studies, use rodent models to evaluate pharmacokinetics (e.g., bioavailability, half-life) and acute toxicity. Align models with existing literature on structurally related compounds to facilitate comparative analysis .

Q. Which analytical techniques are critical for assessing the stability and degradation profile of this compound?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation via HPLC coupled with photodiode array (PDA) detection. Identify degradation products using tandem mass spectrometry (MS/MS) and compare against known impurity databases. Quantify stability using Arrhenius equation-based kinetic modeling .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., assay protocols, cell lines, compound purity). Replicate conflicting experiments under standardized conditions, including positive/negative controls. Use orthogonal techniques (e.g., CRISPR knockouts, siRNA silencing) to validate target engagement. Publish detailed negative results to clarify inconsistencies .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry) and test them in parallel using high-throughput screening. Apply computational tools (e.g., molecular docking, QSAR modeling) to predict binding affinities. Corrogate experimental and computational data to identify key pharmacophores and toxicity hotspots .

Q. How should researchers design experiments to investigate this compound’s cross-species toxicity profiles?

- Methodological Answer : Use a tiered approach: (1) In vitro hepatotoxicity assays across human, rodent, and zebrafish liver models; (2) In vivo multi-species studies (e.g., zebrafish embryos, rodents) with histopathological analysis; (3) Transcriptomic profiling (RNA-seq) to identify conserved toxicity pathways. Normalize doses using allometric scaling .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in complex biological systems?

- Methodological Answer : Apply mixed-effects models to account for variability in biological replicates. Use non-linear regression (e.g., sigmoidal curves) for dose-response data. For multi-omics datasets (e.g., proteomics, metabolomics), employ pathway enrichment analysis (e.g., GSEA) and machine learning (e.g., random forests) to identify critical nodes .

Methodological Best Practices

- Reproducibility : Adhere to guidelines for experimental documentation, including raw data deposition in public repositories (e.g., ChEMBL, PubChem) and detailed supplementary materials .

- Bias Mitigation : Blind experiments during data collection/analysis and use randomized sample allocation to reduce observer bias .

- Interdisciplinary Collaboration : Integrate expertise in synthetic chemistry, computational biology, and toxicology to address multifaceted research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.